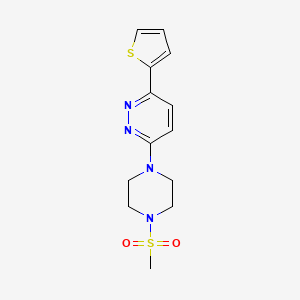![molecular formula C20H21N3O3 B6529214 2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-[(4-methylphenyl)methyl]acetamide CAS No. 946239-34-5](/img/structure/B6529214.png)
2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-[(4-methylphenyl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The 1,3,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis
The structure of the 1,3,4-oxadiazole derivatives were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis
1,3,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .科学的研究の応用
a. Anticancer Agents: Derivatives of 1,3,4-oxadiazoles have shown potent anticancer activities. For instance, Compound 3-[5-(5-bromo-1-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]-5-methoxy-1-methyl-1H-indole exhibited promising results against the MCF-7 breast cancer cell line . Further research in this area could explore other derivatives for potential cancer therapies.
b. Optoelectronic Devices: 1,3,4-Oxadiazoles serve as promising scaffolds for optoelectronic applications. Researchers have investigated their use in organic light-emitting diodes (OLEDs) and other light-emitting devices. The unique electronic properties of these heterocycles make them attractive candidates for enhancing device performance.
c. Corrosion Inhibitors: The compound’s structure lends itself to corrosion inhibition. Researchers have explored its potential as an additive in protective coatings for metals, especially in aggressive environments. By inhibiting corrosion, it contributes to the longevity and durability of materials.
d. Metal Ion Sensors: 1,3,4-Oxadiazoles can act as ligands for metal ions. Their coordination chemistry allows for the development of selective sensors. These sensors find applications in environmental monitoring, industrial processes, and biological systems.
e. Membranes for Gas Separation: Researchers have investigated using 1,3,4-oxadiazoles in the development of membranes for high-pressure mixed-gas separation. These membranes play a crucial role in gas purification and separation processes.
f. Energetic Materials: The compound’s energetic properties make it relevant for applications in propellants, explosives, and pyrotechnics. Its stability and energy release characteristics are of interest to researchers in this field.
Synthetic Routes
Several synthetic routes lead to 1,3,4-oxadiazoles:
a. Dehydration of Hydrazides: A classical route involves cyclization of N,N’-diacylhydrazines in the presence of dehydrating agents. Sequential intramolecular cyclization from in situ generated N,N’-diacylhydrazines has been elaborated. Solvent-free routes starting from hydrazides and amides have also been explored.
b. Cyclization of Hydrazide Thio Analogues: Dihydrazide thio analogues serve as intermediates for synthesizing 1,3,4-oxadiazoles. Cyclization of hydrazides with aryl isothiocyanates generates the corresponding thio analogues, which then undergo intramolecular cyclization to yield 1,3,4-oxadiazoles.
c. Oxidative Cyclization of Hydrazones: Another common protocol involves intramolecular cyclization of N-acylhydrazones under oxidative conditions. Oxygen, iodine, or bromine can be used as oxidants. Milder, user-friendly protocols have also been developed.
作用機序
将来の方向性
特性
IUPAC Name |
2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-3-19-22-23-20(26-19)16-5-4-6-17(11-16)25-13-18(24)21-12-15-9-7-14(2)8-10-15/h4-11H,3,12-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMHFIPOJPFCPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC(=CC=C2)OCC(=O)NCC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy)-N-(4-methylbenzyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(pyridine-3-sulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B6529148.png)
![3-{4-[(5-methylthiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine](/img/structure/B6529153.png)
![methyl 4-{[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]carbamoyl}benzoate](/img/structure/B6529159.png)
![N-(2,3-dimethylphenyl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B6529162.png)
![2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6529163.png)
![2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6529171.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B6529188.png)
![2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N,N-bis(propan-2-yl)acetamide](/img/structure/B6529190.png)
![2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-phenylacetamide](/img/structure/B6529195.png)
![2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(2-methylphenyl)acetamide](/img/structure/B6529202.png)
![N-(4-acetylphenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B6529203.png)
![2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6529206.png)
![2-{[3-tert-butyl-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]oxy}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one](/img/structure/B6529218.png)